5-fluoro-2-methoxy-4-(trifluoromethyl)aniline
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Overview
Description
5-fluoro-2-methoxy-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl functional groups attached to an aniline backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with a methoxy group under basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or hydrogen gas (H_2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-fluoro-2-methoxy-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but lacks the methoxy group.
3-amino-4-fluorobenzotrifluoride: Another fluorinated aniline derivative with different substitution patterns.
Uniqueness
5-fluoro-2-methoxy-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1806312-28-6 |
---|---|
Molecular Formula |
C8H7F4NO |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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